

# oral bioavailability and pharmacokinetics of strontium gluconate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Strontium gluconate*

Cat. No.: *B157204*

[Get Quote](#)

An In-Depth Technical Guide on the Oral Bioavailability and Pharmacokinetics of **Strontium Gluconate**

For: Researchers, Scientists, and Drug Development Professionals

## Abstract

Strontium, an alkaline earth metal with chemical similarities to calcium, has garnered significant interest for its therapeutic effects on bone metabolism, particularly in the context of osteoporosis. Various strontium salts, including **strontium gluconate**, are utilized to deliver strontium to the body. This technical guide provides a comprehensive overview of the current understanding of the oral bioavailability and pharmacokinetics of strontium, with a specific focus on **strontium gluconate**. Due to a lack of extensive research specifically on the oral administration of **strontium gluconate**, this document extrapolates data from intravenous studies of **strontium gluconate** and oral studies of other strontium salts, such as strontium lactate and strontium ranelate. This guide details relevant pharmacokinetic parameters, experimental protocols for in-vivo and in-vitro assessments, and the molecular signaling pathways through which strontium exerts its effects on bone cells.

## Introduction

Strontium salts are under investigation and used as supplements to support bone health. The therapeutic efficacy of any orally administered agent is fundamentally dependent on its bioavailability and pharmacokinetic profile. **Strontium gluconate** is one of the various organic

salts of strontium, which is believed to offer good biocompatibility and ease of absorption. This document synthesizes the available scientific literature to provide a detailed technical resource on the absorption, distribution, metabolism, and excretion (ADME) of strontium, with specific data pertaining to **strontium gluconate** where available.

## Pharmacokinetics of Strontium

The pharmacokinetics of strontium are characterized by its similarity to calcium, leading to its incorporation into bone tissue. Following oral administration, strontium is absorbed from the gastrointestinal tract, distributed to various tissues with a high affinity for bone, and primarily excreted through the kidneys.

## Absorption and Oral Bioavailability

The intestinal absorption of strontium occurs through mechanisms shared with calcium. Studies on various strontium salts indicate that the oral bioavailability of strontium is generally moderate. For instance, the oral bioavailability of strontium from strontium lactate has been estimated to be between 27% and 34%. The absolute oral bioavailability of strontium from strontium ranelate is approximately 25%. While direct studies on the oral bioavailability of **strontium gluconate** are not readily available in the reviewed literature, it is expected to be in a similar range, given that the absorption is primarily dependent on the strontium ion itself.

## Distribution

Following absorption, strontium is distributed throughout the body, with over 99% of the body's strontium content being found in bone. It has an apparent volume of distribution at a steady state of approximately 64 liters, which is similar to the exchangeable pool of calcium. Strontium is incorporated into the bone matrix, particularly in areas of active bone formation.

## Metabolism

Strontium is a trace element and does not undergo metabolic transformation in the conventional sense. It primarily exists in its ionic form ( $\text{Sr}^{2+}$ ). Its metabolism consists of interactions with proteins and formation of complexes with anions like carbonate, phosphate, citrate, and lactate.

## Excretion

Absorbed strontium is eliminated from the body primarily through renal excretion. Fecal excretion of absorbed strontium also occurs, suggesting a mechanism for its transfer into the gastrointestinal tract, possibly through biliary excretion or direct secretion from plasma into the intestine.

## Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for strontium from intravenous administration of **strontium gluconate** and oral administration of other strontium salts.

Table 1: Pharmacokinetic Parameters of Intravenous **Strontium Gluconate** in Healthy Male Volunteers

| Parameter                                | Mean Value | Reference |
|------------------------------------------|------------|-----------|
| Dose                                     | 5 mmol     |           |
| Half-life (t <sub>1/2</sub> )            | 5.4 days   |           |
| Total Clearance (CL)                     | 9.4 ml/min |           |
| Renal Clearance (CLR)                    | 5.4 ml/min |           |
| Non-Renal Clearance (CLNR)               | 4.0 ml/min |           |
| Volume of Distribution (V <sub>d</sub> ) | 64 L       |           |

Table 2: Pharmacokinetic Parameters of Oral Strontium Lactate in Healthy Adults

| Parameter                     | Dose: 170 mg Sr    | Dose: 340 mg Sr    | Dose: 680 mg Sr    | Reference |
|-------------------------------|--------------------|--------------------|--------------------|-----------|
| Cmax                          | 2.6 ± 0.6 mg/dL    | 6.4 ± 1.8 mg/dL    | 9.3 ± 2.1 mg/dL    |           |
| Tmax                          | ~3.1 hours         | ~3.2 hours         | ~2.8 hours         |           |
| Half-life (t <sup>1/2</sup> ) | 12.37 ± 0.75 hours | 12.18 ± 0.84 hours | 14.02 ± 1.04 hours |           |
| Oral                          | 27% - 34%          | 27% - 34%          | 27% - 34%          |           |
| Bioavailability (F)           | (estimated)        | (estimated)        | (estimated)        |           |

## Experimental Protocols

This section details the methodologies for key experiments relevant to determining the pharmacokinetics and effects of **strontium gluconate**.

### Human Pharmacokinetic Study (Intravenous Strontium Gluconate)

- Objective: To determine the pharmacokinetic profile of intravenously administered **strontium gluconate**.
- Subjects: Healthy male volunteers.
- Study Drug Administration: A single dose of 5 mmol of **strontium gluconate** was administered via intravenous infusion over 1 hour.
- Sample Collection: Blood and urine samples were collected at predefined intervals for up to 20 days post-infusion.
- Analytical Method: Strontium concentrations in plasma and urine were measured using atomic absorption spectrophotometry.
- Data Analysis: Plasma strontium concentration-time data were fitted to a triexponential function to calculate pharmacokinetic parameters, including half-life, clearance, and volume of distribution.

## Animal Model for Osteoporosis (Glucocorticoid-Induced)

- Objective: To evaluate the efficacy of **strontium gluconate** in a rat model of glucocorticoid-induced osteoporosis (GIOP).
- Animal Model: Sprague-Dawley rats.
- Induction of Osteoporosis: Dexamethasone is administered to induce osteoporosis.
- Treatment Groups:
  - Control group
  - Dexamethasone-treated group (GIOP model)
  - Dexamethasone + **Strontium Gluconate** treated group
- Evaluation Parameters:
  - Bone mineral density (BMD) measurement.
  - Micro-computed tomography (micro-CT) analysis of bone microarchitecture.
  - Histomorphometric analysis of bone formation and resorption markers.
  - Gene expression analysis of bone-related signaling molecules via microarray.

## Analytical Methods for Strontium Quantification

The accurate quantification of strontium in biological matrices is crucial for pharmacokinetic studies.

- Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method for measuring low levels of strontium in biological samples like serum, plasma, and urine.
  - Sample Preparation: Serum samples are typically diluted with a solution of nitric acid (e.g., 1%  $\text{HNO}_3$ ) and an internal standard (e.g., Yttrium). This dilution helps to reduce matrix

effects.

- Instrumentation: An ICP-MS instrument is used to detect and quantify the specific isotope of strontium (e.g.,  $^{88}\text{Sr}$ ).
- Atomic Absorption Spectroscopy (AAS): This technique is also widely used for determining strontium levels in biological and environmental samples.
- X-Ray Fluorescence Spectrometry: This method can be used for the rapid determination of strontium in biological samples.

## Signaling Pathways of Strontium in Bone

Strontium exerts its beneficial effects on bone by modulating key signaling pathways in osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

A primary mechanism of action for strontium is the activation of the Calcium-Sensing Receptor (CaSR). This activation triggers a cascade of intracellular signaling events that ultimately lead to an increase in bone formation and a decrease in bone resorption.

In osteoblasts, strontium-mediated CaSR activation stimulates pathways such as MAPK ERK1/2 and Wnt/NFATc, promoting osteoblast proliferation, differentiation, and survival. In osteoclasts, strontium signaling via the CaSR can modulate the expression of RANKL and OPG, key regulators of osteoclastogenesis, leading to reduced bone resorption. A study on **strontium gluconate** also indicated its role in modulating the signaling of the glucocorticoid receptor (GR), estrogen receptor (ESR), and vitamin D receptor (VDR) to restore bone formation in glucocorticoid-induced osteoporosis.

## Visualizations

### Diagram 1: Signaling Pathways of Strontium in Bone Cells



[Click to download full resolution via product page](#)

Caption: Strontium signaling in bone cells.

## Diagram 2: Experimental Workflow for a Pharmacokinetic Study



[Click to download full resolution via product page](#)

Caption: General workflow for a pharmacokinetic study.

## Conclusion

While direct and comprehensive data on the oral bioavailability and pharmacokinetics of **strontium gluconate** is limited, the available evidence from intravenous studies and oral studies of other strontium salts provides a solid foundation for understanding its behavior in the body. **Strontium gluconate** is expected to have a moderate oral bioavailability, similar to other organic strontium salts. Its pharmacokinetic profile is characterized by a long half-life and significant uptake into bone tissue. The therapeutic effects of strontium are mediated through complex signaling pathways that favorably shift the balance of bone remodeling towards bone formation. Further research specifically investigating the oral pharmacokinetics of **strontium gluconate** is warranted to fully elucidate its clinical potential and optimize its use in the management of bone health.

- To cite this document: BenchChem. [oral bioavailability and pharmacokinetics of strontium gluconate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b157204#oral-bioavailability-and-pharmacokinetics-of-strontium-gluconate\]](https://www.benchchem.com/product/b157204#oral-bioavailability-and-pharmacokinetics-of-strontium-gluconate)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)